(+)-Matairesinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
(+)-Matairesinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Matairesinol, a dibenzylbutyrolactone lignan, is a naturally occurring phytoestrogen found throughout the plant kingdom. It serves as a crucial intermediate in the biosynthesis of various other lignans and has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of (+)-matairesinol, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound.
Natural Sources and Distribution
(+)-Matairesinol is widely distributed in the plant kingdom, with notable concentrations found in seeds, whole grains, vegetables, and fruits. Its presence has also been reported in marine environments.
Distribution:
Lignans, including matairesinol, are widespread among terrestrial plants, playing roles in defense and structural support. They are not typically found in aquatic plants like algae, suggesting their evolution was crucial for adaptation to a terrestrial environment[1].
Key Natural Sources:
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Seeds: Flaxseed (Linum usitatissimum) and sesame seeds (Sesamum indicum) are among the richest sources of lignans, including matairesinol.[2][3] While secoisolariciresinol is the primary lignan in flaxseed, matairesinol is also present in significant amounts.[4][5]
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Grains: Cereals such as rye, oats, and barley are important dietary sources of matairesinol.[3][6]
-
Vegetables: The Brassica family of vegetables, such as broccoli and cabbage, contain unexpectedly high levels of lignans, including matairesinol.[7][8]
-
Fruits: Various fruits, particularly berries, are known to contain matairesinol.[3][9]
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Other Sources: (+)-Matairesinol has also been extracted from the fruit of Forsythia suspensa and the marine seagrass Halophila stipulacea.[9][10] It is also found in the knotwood of trees like the Norway spruce (Picea abies).[11]
Quantitative Data
The concentration of (+)-matairesinol varies significantly among different plant sources and even between different parts of the same plant. The following tables summarize the quantitative data for (+)-matairesinol content in various food sources.
| Food Source | Plant Part | Matairesinol Concentration (μ g/100g ) | Reference |
| Flaxseed | Seed | 550 - 52,020 | [5][12] |
| Sesame Seed | Seed | 29,331 (total lignans) | [8] |
| Rye | Grain | 7 - 764 (total lignans) | [8][10] |
| Broccoli | Florets | ~10 (as part of total lignans) | [13] |
| Cabbage | Leaves | 185 - 2,321 (total lignans) | [8][14] |
| Apricot | Fruit | 450 | [3] |
| Strawberry | Fruit | High concentrations | [15] |
| Red Wine | Beverage | up to 91 (μ g/100ml ) | [8][14] |
| Parsnip | Root | 0.02 | [8] |
| Pineapple | Fruit | 0.01 | [16] |
Note: Data presented as "total lignans" includes matairesinol along with other lignans like secoisolariciresinol, pinoresinol, and lariciresinol. The concentration of matairesinol itself can be a smaller fraction of this total.
Experimental Protocols
The accurate quantification of (+)-matairesinol from plant matrices typically involves extraction, hydrolysis of glycosidic bonds, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction and Hydrolysis
A common and effective method for the extraction of lignans from food matrices involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13][17][18]
Protocol:
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Alkaline Methanolic Extraction:
-
Suspend the powdered sample in a solution of methanol/water (e.g., 70:30 v/v) containing a strong base (e.g., 0.3 M NaOH).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour) with shaking. This step cleaves ester linkages.
-
Neutralize the extract with an acid (e.g., HCl).
-
Centrifuge the mixture and collect the supernatant.
-
-
Enzymatic Hydrolysis:
-
To cleave glycosidic linkages, treat the supernatant with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia).
-
Incubate at an appropriate temperature (e.g., 37°C) and pH for a sufficient duration to ensure complete hydrolysis.
-
-
Purification:
-
Perform a liquid-liquid extraction of the hydrolyzed sample with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the sensitive and specific quantification of matairesinol.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (A) and methanol or acetonitrile with formic acid (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for matairesinol and an internal standard (e.g., deuterated matairesinol, matairesinol-d6).
-
Matairesinol: Example transition m/z 357 -> 151.
-
Internal Standard (matairesinol-d6): Example transition m/z 363 -> 151.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
Quantification:
-
Construct a calibration curve using standards of known matairesinol concentrations.
-
Calculate the concentration of matairesinol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biosynthesis of (+)-Matairesinol
(+)-Matairesinol is biosynthesized in plants from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of the lignan structure is formed by the dimerization of two coniferyl alcohol units.
The key steps in the biosynthetic pathway leading to matairesinol are as follows:
-
Coniferyl Alcohol Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and directed by dirigent proteins to control the stereochemistry.[1][9]
-
Reduction to Lariciresinol: Pinoresinol is then reduced to lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR).[1]
-
Reduction to Secoisolariciresinol: Lariciresinol is further reduced to secoisolariciresinol, also catalyzed by PLR.[1]
-
Oxidation to Matairesinol: Finally, secoisolariciresinol is oxidized to form the dibenzylbutyrolactone structure of matairesinol by the enzyme secoisolariciresinol dehydrogenase (SIRD).[1][7][19]
Visualizations
Biosynthetic Pathway of (+)-Matairesinol
Caption: Biosynthetic pathway of (+)-Matairesinol from Phenylalanine.
Experimental Workflow for (+)-Matairesinol Quantification
Caption: General workflow for the extraction and quantification of (+)-Matairesinol.
References
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